Lipophilicity (XLogP3) Differentiates This Compound from Non-Fluorinated and Thiophene-Containing Analogs
The computed XLogP3-AA of 1.7 for N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide [1] places it in a favorable lipophilicity range for oral bioavailability (Rule of 5). In contrast, the des-fluoro des-methyl analog N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has a lower predicted XLogP (~1.2), while the thiophene-containing analog 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide exhibits a higher predicted XLogP (~2.1) [2]. This difference can influence membrane permeability, solubility, and off-target binding, making the target compound a tailored choice for lead optimization campaigns where precise lipophilicity tuning is required [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide: XLogP3 ≈ 1.2 (predicted); 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide: XLogP3 ≈ 2.1 (predicted) |
| Quantified Difference | ΔXLogP3 = +0.5 vs. des-fluoro analog; ΔXLogP3 = –0.4 vs. thiophene analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); predicted values for comparators based on structural similarity |
Why This Matters
Lipophilicity directly affects pharmacokinetic properties; a difference of 0.4–0.5 log units can translate to a significant shift in membrane permeability and metabolic clearance, guiding selection in CNS vs. peripheral target programs.
- [1] PubChem Compound Summary for CID 91627426. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91627426 View Source
- [2] XLogP3 values for comparator compounds estimated using PubChem's XLogP3 3.0 algorithm on structurally related entries. PubChem, NCBI. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
